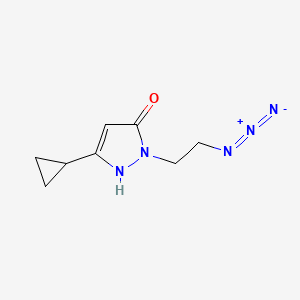

![molecular formula C8H11N5 B1484014 3-(2-叠氮乙基)-2,4,5,6-四氢环戊[c]吡唑 CAS No. 2098090-33-4](/img/structure/B1484014.png)

3-(2-叠氮乙基)-2,4,5,6-四氢环戊[c]吡唑

描述

Pyrazole is a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis

Unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70 °C. The boiling point of unsubstituted pyrazole is in the range of 186–188 °C that is attributed to intermolecular H-bonding .科学研究应用

合成与结构分析

- 分子内环加成技术:该化合物用于通过亚硝基胺与炔烃的分子内偶极环加成合成取代的四氢环戊[c]吡唑,扩大了吡唑衍生物的多功能性 (Winters, Teleha, & Sui, 2014).

- 价键互变异构:对吡唑并[4,3-e]四唑并[4,5-b][1,2,4]三嗪的研究揭示了相关吡唑化合物的互变异构见解,这对理解此类化合物的化学行为很重要 (Mojzych et al., 2014).

先进合成方法

- C-H 芳基化方法:研究重点关注吡唑的催化分子间 C-H 芳基化,为合成复杂芳基化吡唑的新方法奠定了基础 (Goikhman, Jacques, & Sames, 2009).

- 1,3-偶极环加成:吡唑及其衍生物通过 1,3-偶极环加成合成,证明了该方法在合成化学中的重要性 (Zaki, Sayed, & Elroby, 2016).

生物活性与应用

- 抗菌和抗肿瘤特性:一些吡唑衍生物,包括相关化合物,已因其潜在的抗菌和抗肿瘤活性而受到研究,表明了治疗应用的可能途径 (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

- 在药物递送系统中的潜力:探索在树枝状大分子纳米颗粒中包裹取代的吡唑,以开发新的抗菌递送系统,展示了该化合物在药物化学中的潜力 (Brullo et al., 2022).

作用机制

Target of action

Pyrazoles can interact with a variety of biological targets. For instance, some pyrazoles have been found to interact with estrogen receptors and alcohol dehydrogenase . .

Mode of action

The mode of action of pyrazoles can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrazoles act as inhibitors, blocking the activity of their target, while others may act as agonists, enhancing the activity of their target .

Biochemical pathways

Pyrazoles can affect a variety of biochemical pathways. For example, some pyrazoles have been found to inhibit the p38 MAP kinase pathway . .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific chemical structure. Some pyrazoles have been found to have good bioavailability and metabolic stability . .

Result of action

The molecular and cellular effects of pyrazoles can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrazoles have been found to have anti-inflammatory, antibacterial, and antineoplastic activities . .

安全和危害

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

属性

IUPAC Name |

3-(2-azidoethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c9-13-10-5-4-8-6-2-1-3-7(6)11-12-8/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJWLSIMBDFNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

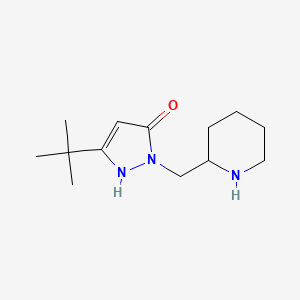

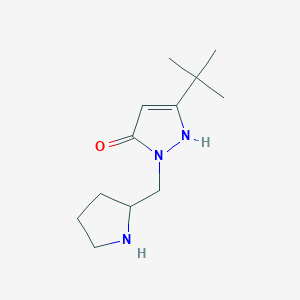

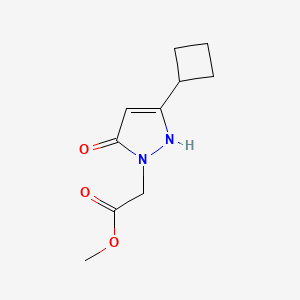

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)